molecular formula C13H22N2O2S B2422941 1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea CAS No. 431055-02-6

1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea

Cat. No.: B2422941
CAS No.: 431055-02-6
M. Wt: 270.39
InChI Key: MXDKVPMEFVDXHE-UHFFFAOYSA-N
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Description

1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of cyclohexanecarbonyl chloride with oxolan-2-ylmethylamine, followed by the addition of thiourea. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea involves its interaction with various molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to chelate metal ions also contributes to its biological activities, as it can interfere with metal-dependent enzymes and pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(oxolan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h10-11H,1-9H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDKVPMEFVDXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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